Garhwalin is a chemical compound classified as an isoflavone, specifically known for its potential biological activities. It is recognized by its unique molecular structure and various applications in scientific research, particularly in the fields of chemistry and medicine. The compound is identified by the CAS number 113023-68-0 and has the molecular formula with a molecular weight of 336.3 g/mol.
Garhwalin is derived from natural sources, particularly plants within the Garhwal region of India. The compound's extraction involves isolating it from plant materials known to contain isoflavones, which are a class of phytoestrogens with various health benefits.
Garhwalin falls under the category of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Isoflavones, such as Garhwalin, are characterized by their phenolic structures and are often studied for their pharmacological properties.
The synthesis of Garhwalin typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods can be employed:
The cyclization process may require specific reagents and reaction conditions, including:
Garhwalin's molecular structure can be represented by its IUPAC name: 3-(1,3-benzodioxol-5-yl)-5-methoxyfuro[2,3-h]chromen-4-one. The structural representation includes several functional groups that contribute to its chemical properties.
| Property | Data |
|---|---|
| CAS Number | 113023-68-0 |
| Molecular Formula | |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-5-methoxyfuro[2,3-h]chromen-4-one |
| InChI | InChI=1S/C19H12O6/c1-21-16-7-14... |
| InChI Key | HEOAJOAZVYRLMA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C3C=COC3=C1)OC=C(C2=O)C4=CC5=C(C=C4)OCO5 |
The structural data indicates that Garhwalin possesses a complex arrangement of rings and functional groups that contribute to its reactivity and biological activity.
Garhwalin can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions vary based on specific conditions employed during the reactions.
The mechanism of action for Garhwalin involves its interaction with various molecular targets:
Research indicates that Garhwalin may exert protective effects against cellular damage through these mechanisms, highlighting its potential therapeutic applications.
Garhwalin exhibits several notable physical properties:
Key chemical properties include:
Garhwalin has diverse applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6